1-[2-(diethylamino)ethyl]-N-(4-ethoxybenzyl)-1H-benzimidazol-2-amine
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Overview
Description
1-[2-(diethylamino)ethyl]-N-(4-ethoxybenzyl)-1H-benzimidazol-2-amine is a complex organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(diethylamino)ethyl]-N-(4-ethoxybenzyl)-1H-benzimidazol-2-amine typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of Benzimidazole Core: This is usually achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with 2-(diethylamino)ethyl chloride in the presence of a base such as potassium carbonate.
N-Benzylation: Finally, the compound is N-benzylated with 4-ethoxybenzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[2-(diethylamino)ethyl]-N-(4-ethoxybenzyl)-1H-benzimidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole ring.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
1-[2-(diethylamino)ethyl]-N-(4-ethoxybenzyl)-1H-benzimidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[2-(diethylamino)ethyl]-N-(4-ethoxybenzyl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(diethylamino)ethyl]-N-(4-methoxybenzyl)-1H-benzimidazol-2-amine
- 1-[2-(diethylamino)ethyl]-N-(4-chlorobenzyl)-1H-benzimidazol-2-amine
Uniqueness
1-[2-(diethylamino)ethyl]-N-(4-ethoxybenzyl)-1H-benzimidazol-2-amine is unique due to the presence of the ethoxybenzyl group, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C22H30N4O |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
1-[2-(diethylamino)ethyl]-N-[(4-ethoxyphenyl)methyl]benzimidazol-2-amine |
InChI |
InChI=1S/C22H30N4O/c1-4-25(5-2)15-16-26-21-10-8-7-9-20(21)24-22(26)23-17-18-11-13-19(14-12-18)27-6-3/h7-14H,4-6,15-17H2,1-3H3,(H,23,24) |
InChI Key |
YSEALEMUCUQFLV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C2=CC=CC=C2N=C1NCC3=CC=C(C=C3)OCC |
Origin of Product |
United States |
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